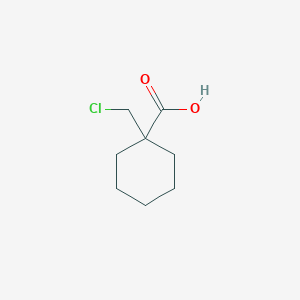

1-(Chloromethyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(chloromethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c9-6-8(7(10)11)4-2-1-3-5-8/h1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFCZGHLORJTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773100-55-3 | |

| Record name | 1-(chloromethyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the chloromethylation of cyclohexane-1-carboxylic acid. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form cyclohexane-1,1-dicarboxylic acid using oxidizing agents like potassium permanganate.

Reduction Reactions: Reduction of the carboxylic acid group can yield cyclohexylmethanol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Various substituted cyclohexane derivatives.

Oxidation: Cyclohexane-1,1-dicarboxylic acid.

Reduction: Cyclohexylmethanol.

Scientific Research Applications

Synthetic Chemistry

1-(Chloromethyl)cyclohexane-1-carboxylic acid serves as a versatile intermediate in synthetic organic chemistry. It can be utilized to synthesize various derivatives that have significant biological activity. For instance, it can be transformed into amines and other functional groups through nucleophilic substitution reactions, which are crucial for developing new pharmaceuticals.

Case Study: Synthesis of Amino Acids

A notable application is its use in synthesizing amino acids, particularly in the production of 4-(aminomethyl)cyclohexane carboxylic acid. This compound is valuable as a raw material for polyamide production and various polymer modifiers. The method involves converting this compound through a series of oxidation and reduction steps to yield the desired amino acid efficiently .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its derivatives have shown promise in targeting specific enzymes related to various diseases.

Case Study: Enzyme Inhibition

Research has highlighted the potential of derivatives of this compound as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. The development of these inhibitors can lead to novel treatments for conditions such as arthritis and cancer .

Polymer Science

In polymer science, this compound acts as a modifier for general-purpose polymers like polyesters. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Application: Polymer Modification

The compound can be used to modify existing polymers, improving their performance characteristics without compromising their structural integrity. For example, it has been used to create copolymers that exhibit enhanced resistance to thermal degradation and improved mechanical strength .

Environmental Applications

Recent studies have explored the degradation pathways of cyclohexane carboxylic acids, including this compound, by anaerobic bacteria. Understanding these pathways can aid in bioremediation efforts for environments contaminated with hydrocarbons.

Case Study: Anaerobic Degradation Pathways

Research on the anaerobic degradation of cyclohexane carboxylic acids has identified novel pathways involving specific bacterial strains capable of converting these compounds into less harmful substances. This knowledge is crucial for developing bioremediation strategies in polluted environments .

Toxicity Assessment

Toxicological assessments indicate that the compound can cause skin irritation and serious eye damage at certain concentrations, necessitating careful handling protocols when used in research or industrial applications .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, making the compound useful in studying enzyme function and inhibition.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

This compound

- Reactivity : The chloromethyl group facilitates nucleophilic substitution reactions (e.g., SN2 with amines or thiols), while the carboxylic acid enables esterification or salt formation .

1-Cyclohexenecarboxylic Acid

- Reactivity : The conjugated double bond enhances acidity (pKa ~4.5) and participates in Diels-Alder reactions . Kinetic studies show distinct reactivity in diazo coupling compared to saturated analogs .

- Applications: Used in polymer chemistry and as a ligand in protein-binding studies (e.g., trans-4-(Aminomethyl)cyclohexane-1-carboxylic acid (AMCHA) in plasminogen interactions) .

1-(Sec-butyl)cyclohexane-1-carboxylic Acid

- Reactivity : Steric hindrance from the sec-butyl group reduces nucleophilic attack rates.

- Applications : Specialty chemicals; NMR and LC-MS standards .

1-(Carboxymethyl)cyclohexanecarboxylic Acid

- Reactivity : Dual carboxylic acid groups enable chelation and complexation with metals.

- Applications : Pharmaceutical impurity (e.g., Gabapentin-related compound E) .

1-Amino-1-cyclohexanecarboxylic Acid

- Reactivity : Amphoteric nature (acidic -COOH and basic -NH2) allows zwitterion formation.

- Applications : Building block for peptidomimetics; conformational studies in peptide analogs .

1-(Pyridin-3-yl)cyclohexane-1-carboxylic Acid

- Reactivity : Pyridine ring introduces aromaticity and hydrogen-bonding capacity.

- Applications: Potential kinase inhibitor scaffold in drug discovery .

Biological Activity

1-(Chloromethyl)cyclohexane-1-carboxylic acid is a compound of interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on a review of relevant literature.

- Chemical Formula : CHClO

- Molecular Weight : 162.62 g/mol

- Structure : The compound features a cyclohexane ring with a carboxylic acid group and a chloromethyl substituent, which may influence its reactivity and biological interactions.

Biological Activity

This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities along with relevant case studies.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

- A study evaluated the antimicrobial efficacy of cyclohexane carboxylic acid derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 50-100 µg/mL, indicating moderate activity against these bacteria .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been investigated in vitro. In a study focusing on cyclohexane derivatives:

- The compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines in human cell lines. Results indicated that certain derivatives could reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by approximately 30% at concentrations of 100 µM .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties:

- In vitro assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), demonstrated that the compound could induce apoptosis at concentrations above 50 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological effects of this compound can be attributed to its interactions with cellular targets:

- The chloromethyl group enhances electrophilic character, allowing for nucleophilic attack by cellular components. This reactivity may facilitate the formation of adducts with biomolecules such as proteins and nucleic acids, potentially altering their function and leading to biological effects.

Case Studies

Several studies have explored the biological activity of chloromethyl-substituted cyclohexane derivatives:

Q & A

Q. What synthetic strategies are effective for introducing chloromethyl groups to cyclohexane-carboxylic acid derivatives?

A common approach involves nucleophilic substitution or radical-mediated halogenation. For example, redox-active esters of cyclohexane-carboxylic acids (e.g., 1-(4-chlorophenyl)cyclohexane-1-carboxylate) can undergo radical-polar crossover reactions with halogen sources. This method avoids harsh conditions and improves regioselectivity . Alternatively, coupling cyclohexane-carboxylic acid precursors with chloromethylating agents (e.g., chloromethyl ethers) under acidic catalysis has been reported in related systems .

Q. How can the structure of 1-(chloromethyl)cyclohexane-1-carboxylic acid be confirmed?

- Mass spectrometry (MS) : High-resolution MS (e.g., Q Exactive Plus Orbitrap) provides accurate molecular weight (e.g., C8H11ClO2, expected [M+H]<sup>+</sup> = 187.0525). Fragmentation patterns (MS/MS) can distinguish positional isomers .

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR should show signals for the chloromethyl group (δ ~3.5–4.5 ppm for CH2Cl) and the carboxylic acid (δ ~170–175 ppm for COOH). 2D NMR (e.g., COSY, HSQC) resolves spatial proximity of substituents .

Advanced Research Questions

Q. How does the chloromethyl group influence the conformational dynamics of cyclohexane-carboxylic acid?

The chloromethyl group introduces steric and electronic effects:

- Steric effects : Bulky substituents favor equatorial positions to minimize 1,3-diaxial strain. Molecular dynamics (MD) simulations or X-ray crystallography can quantify ring puckering .

- Electronic effects : The electron-withdrawing Cl atom stabilizes axial conformers via dipole interactions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are recommended to model these effects .

Q. How can enzymatic inhibition assays be designed to study this compound’s bioactivity?

- Target selection : If the compound shares structural similarity with 1-hydroxycyclohexanecarboxylic acid (a COX inhibitor ), screen for COX-1/COX-2 inhibition using fluorometric or colorimetric assays (e.g., prostaglandin H2 conversion monitoring).

- Dose-response curves : Use purified enzymes and vary compound concentrations (1 nM–100 µM) to calculate IC50. Include positive controls (e.g., aspirin for COX) .

Q. What analytical methods resolve contradictions in reported spectral data for similar compounds?

- Cross-validate datasets : Compare experimental MS/MS spectra (e.g., m/z 180 from ) with computational predictions (e.g., CFM-ID). Discrepancies may arise from ionization efficiency or adduct formation.

- Replicate conditions : Ensure consistent ionization methods (e.g., ESI vs. APCI) and collision energies in tandem MS .

Methodological Considerations

Q. How to optimize purification of chlorinated cyclohexane-carboxylic acids?

- Chromatography : Use reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% formic acid) to enhance peak resolution.

- Recrystallization : Solvent mixtures (e.g., EtOAc/hexanes) minimize chlorine-related side products. Monitor purity via melting point (mp ~155–160°C, as in analogous hydroxy derivatives ).

Q. What precautions are needed for handling chlorinated derivatives?

- Stability : Avoid prolonged exposure to light/moisture, which may hydrolyze the chloromethyl group. Store under inert gas (N2 or Ar) at –20°C.

- Toxicity : Follow OSHA guidelines for chlorinated compounds (e.g., use fume hoods, PPE). Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., chlorocyclohexane ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.